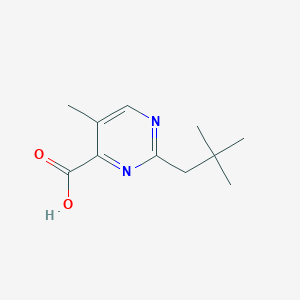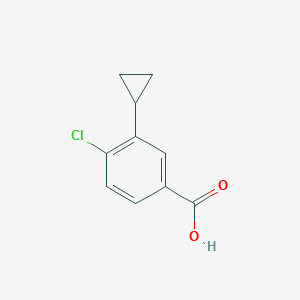
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-ethoxy-3-methylbut-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it economically viable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium ethoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of ethers, amines, or thioethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of alkanes or other reduced compounds.
Applications De Recherche Scientifique
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group, for instance, can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The ethoxy and methyl groups contribute to the compound’s overall reactivity and stability, influencing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)-2-methylpropene: Similar in structure but lacks the ethoxy group.
4-Chloromethyl-2-methylbut-1-ene: Similar backbone but different positioning of the chloromethyl group.
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene: Bromine instead of chlorine, affecting reactivity.
Uniqueness: 3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloromethyl and ethoxy groups makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.
Propriétés
Formule moléculaire |
C8H15ClO |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
3-(chloromethyl)-4-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-4-8(3,6-9)7-10-5-2/h4H,1,5-7H2,2-3H3 |
Clé InChI |
XUKWLFZKVVSOEA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)(CCl)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


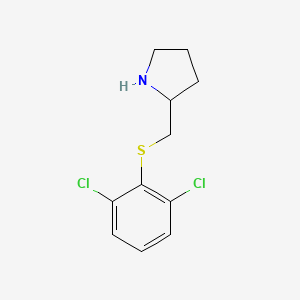
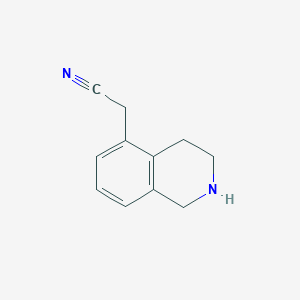
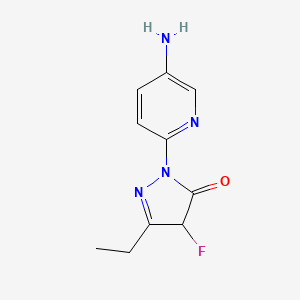
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
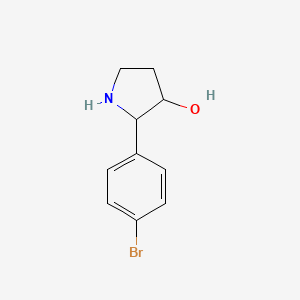
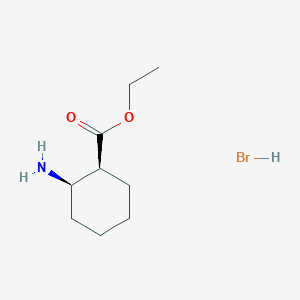
methanol](/img/structure/B13204909.png)
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)
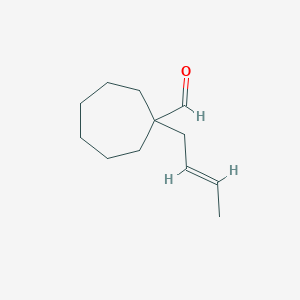
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
